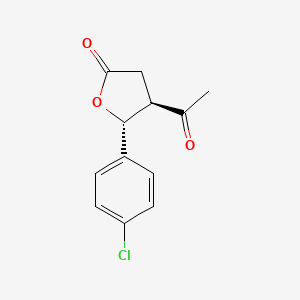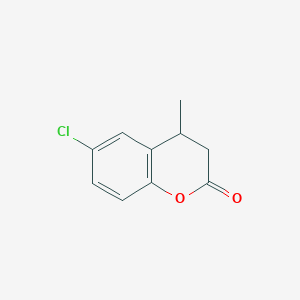![molecular formula C12H6N2O2 B14371121 Pyrido[2,3-g]quinoline-5,10-dione CAS No. 91652-10-7](/img/structure/B14371121.png)
Pyrido[2,3-g]quinoline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system consisting of a pyridine ring and a quinoline ring, with two ketone groups at positions 5 and 10
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-g]quinoline-5,10-dione typically involves a multi-step process. One common method is the cycloaddition reaction between thiazolidine derivatives and quinoline-5,8-dione, using silver carbonate and DBU as a base . Another approach involves the Diels-Alder reaction between quinoline-5,8-dione and a 2-azadiene, formed by the decomposition of 2-aryl-1,3-thiazolidine ethyl esters .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic strategies developed in laboratory settings can be scaled up for industrial applications. These methods often involve optimizing reaction conditions to improve yield and purity, as well as employing cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated quinolines, and various substituted quinoline compounds, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which pyrido[2,3-g]quinoline-5,10-dione exerts its effects is primarily through DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA replication process and leading to cell death . Additionally, it may inhibit topoisomerase enzymes, further preventing DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[4,3-g]quinoline-5,10-dione: Similar in structure but with different biological activities.
Dihydrothieno[2,3-g]quinoline-4,9-dione: Another related compound with potential anticancer properties.
Benzo[g]isoquinoline-5,10-dione: Exhibits similar DNA intercalating properties.
Uniqueness
Pyrido[2,3-g]quinoline-5,10-dione stands out due to its specific substitution pattern and the presence of two ketone groups, which contribute to its unique electronic properties and biological activities. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it particularly effective as an anticancer agent.
Eigenschaften
CAS-Nummer |
91652-10-7 |
|---|---|
Molekularformel |
C12H6N2O2 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
pyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-5-13-9(7)12(16)8-4-2-6-14-10(8)11/h1-6H |
InChI-Schlüssel |
HILDJXJQSAPDCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C3=C(C2=O)N=CC=C3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
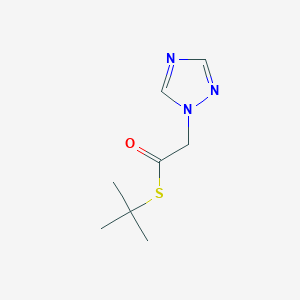
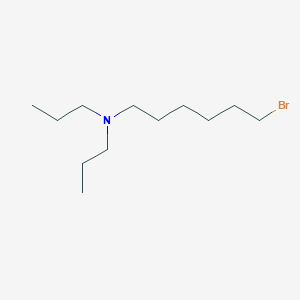
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
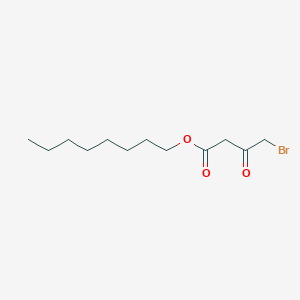

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
